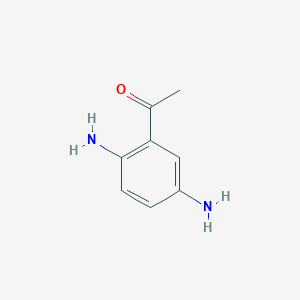

1-(2,5-Diaminophenyl)ethanone

説明

1-(2,5-Diaminophenyl)ethanone is a substituted acetophenone derivative with two amino groups at the 2- and 5-positions of the benzene ring. Key characteristics of similar compounds include variations in solubility, reactivity, and biological activity based on substituent positions and electronic effects .

特性

分子式 |

C8H10N2O |

|---|---|

分子量 |

150.18 g/mol |

IUPAC名 |

1-(2,5-diaminophenyl)ethanone |

InChI |

InChI=1S/C8H10N2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,9-10H2,1H3 |

InChIキー |

KWURNIAJMJFQAL-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=CC(=C1)N)N |

正規SMILES |

CC(=O)C1=C(C=CC(=C1)N)N |

製品の起源 |

United States |

類似化合物との比較

Key Research Findings

Substituent Position Effects: The 2,5-substitution pattern in dihydroxy/diamino derivatives enhances electronic conjugation, influencing reactivity and biological activity compared to 3,4-substituted isomers .

Synthetic Challenges: Low yields (e.g., 3% for 1-(2,5-dihydroxy-4-propylphenyl)ethanone) highlight difficulties in introducing bulky substituents .

Biological Relevance: Hydroxyl groups are critical for enzyme inhibition, while amino groups enable coordination with metal ions in bioactive complexes .

準備方法

Synthesis of 2-Nitro-5-azidoacetophenone

The precursor 2-nitro-5-azidoacetophenone is synthesized via diazotization and azide substitution. Starting with 2-nitro-5-aminophenyl ethanone, diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) forms a diazonium intermediate. Subsequent treatment with sodium azide (NaN₃) replaces the diazonium group with an azide, yielding 2-nitro-5-azidoacetophenone.

Reaction Conditions :

Catalytic Hydrogenation or Iron Reduction

The nitro (-NO₂) and azide (-N₃) groups are reduced to amines (-NH₂) using:

- Catalytic hydrogenation : 10% Pd/C under 60 psi H₂ in methanol/ethyl acetate.

- Iron reduction : Iron powder in HCl/EtOH under reflux.

Representative Data :

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| H₂/Pd-C | 60 psi, 2.5 h, MeOH/EtOAc | 99% | >98% |

| Fe/HCl | Reflux, 3 h | 85% | 95% |

Catalytic hydrogenation offers superior yields and shorter reaction times, making it industrially preferred.

Reduction of Dinitroacetophenone Derivatives

Preparation of 2,5-Dinitroacetophenone

Direct nitration of acetophenone introduces nitro groups at the 2- and 5-positions. However, the acetyl group’s electron-withdrawing nature directs nitration to the meta position, necessitating harsh conditions (HNO₃/H₂SO₄, 100°C).

Challenges :

- Low regioselectivity (<50% para-substitution).

- Requires chromatographic purification.

Sequential Nitro Group Reduction

Hydrogenation of 2,5-dinitroacetophenone over Raney nickel or palladium catalysts yields the target compound.

Optimized Protocol :

Friedel-Crafts Acylation with Protected Amines

Protection of 2,5-Diaminobenzene

Amino groups are acetylated using acetic anhydride to form N,N'-diacetyl-2,5-diaminobenzene, preventing undesired side reactions during acylation.

Reaction :

$$ \text{2,5-Diaminobenzene} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N,N'-Diacetyl-2,5-diaminobenzene} + \text{H}_2\text{O} $$

Acylation and Deprotection

Friedel-Crafts acylation with acetyl chloride and AlCl₃ introduces the ketone at the para position relative to one amino group. Acidic hydrolysis (6M HCl, reflux) removes the acetyl protections.

Data :

| Step | Conditions | Yield |

|---|---|---|

| Acylation | AlCl₃, DCM, 0°C | 65% |

| Deprotection | HCl, reflux, 4 h | 90% |

This method suffers from moderate acylation yields due to steric hindrance from protected amines.

Substitution Reactions on Halogenated Precursors

Ullmann Coupling with Ammonia

2,5-Dibromoacetophenone reacts with aqueous ammonia under Cu(I) catalysis to replace bromine atoms with amines.

Conditions :

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2,5-dibromoacetophenone with benzophenone imine, followed by acidic hydrolysis, provides the diamine.

Advantages :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Nitro-Azido Reduction | High yield (99%), scalable | Requires hazardous azides | High |

| Dinitro Reduction | Simple starting materials | Poor regioselectivity | Moderate |

| Friedel-Crafts | Direct acylation | Low acylation yield (65%) | Low |

| Ullmann/Buchwald | Selective amination | Costly catalysts | Moderate |

Catalytic hydrogenation of nitro-azido precursors emerges as the most efficient route, balancing yield, safety, and scalability.

Q & A

Q. What are the optimized synthetic routes for 1-(2,5-Diaminophenyl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves nitration followed by reduction. For example, nitro groups can be introduced via nitration of precursor acetophenone derivatives under controlled temperature (50–100°C) and pressure (1–5 atm) using palladium on carbon as a catalyst . Reduction of the nitro group to an amino group is achieved with agents like tin(II) chloride or iron in hydrochloric acid. Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation of the diaminophenyl moiety. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 6.5–7.5 ppm), amino groups (δ 4.5–5.5 ppm), and the ethanone carbonyl (δ 190–210 ppm) .

- HPLC Analysis : Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection at 254 nm validates purity and resolves structural analogs .

- Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z 164.2 (M+H) .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl, nitro) on the phenyl ring alter the compound’s reactivity and biological activity?

Substituents influence electronic and steric effects:

- Electron-donating groups (e.g., methyl) : Increase nucleophilicity of the amino group, enhancing reactivity in Schiff base formation. Methyl groups at the 3,5-positions improve metabolic stability in vitro .

- Electron-withdrawing groups (e.g., nitro) : Reduce basicity of amino groups but enable participation in redox reactions. Nitro derivatives show higher cytotoxicity in cancer cell lines (IC ~10 µM) .

Comparative studies using Hammett constants (σ) and molecular docking (e.g., with tyrosine kinases) quantify these effects .

Q. What computational methods are used to predict the ADMET properties of this compound derivatives?

- Lipinski’s Rule : SWISS ADME predicts zero violations (MW <500, LogP <5), indicating drug-likeness .

- Toxicity Prediction : ProTox-II identifies hepatotoxicity risks (Probability: 65%) due to quinone-imine metabolite formation .

- Molecular Dynamics Simulations : AMBER or GROMACS models assess binding stability (RMSD <2 Å) with targets like β-tubulin .

Q. How can contradictory data on the compound’s anti-inflammatory activity be resolved?

Discrepancies in IC values (e.g., 5 µM vs. 50 µM in COX-2 inhibition assays) may arise from:

- Assay Conditions : Varying pH (7.4 vs. 6.8) alters protonation of amino groups, affecting binding affinity .

- Cell Line Differences : Primary macrophages vs. transfected HEK293 cells exhibit divergent enzyme expression levels.

Standardization using isogenic cell lines and dual-luciferase reporter assays is recommended .

Methodological Guidance

Q. What strategies mitigate oxidation of the diaminophenyl moiety during storage?

Q. How are reaction intermediates monitored in multi-step syntheses?

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) and ninhydrin staining for amino group detection .

- In Situ IR Spectroscopy : Track carbonyl (1700 cm) and nitro (1520 cm) group transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。